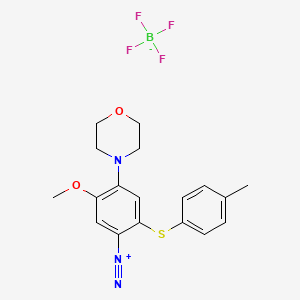
5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 288-559-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
EINECS 288-559-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are useful in various applications .
Scientific Research Applications
EINECS 288-559-9 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of materials and chemicals for industrial purposes.
Mechanism of Action
The mechanism of action of EINECS 288-559-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
EINECS 288-559-9 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
EINECS 203-770-8: Amyl nitrite, mixed isomers
EINECS 234-985-5: Bismuth tetroxide
EINECS 239-934-0: Mercurous oxide
The uniqueness of EINECS 288-559-9 lies in its specific chemical structure and properties, which make it suitable for particular applications that other compounds may not be able to fulfill .
Biological Activity
5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate is a diazonium compound with significant potential in organic chemistry and biological applications. This article reviews its synthesis, biological activity, and relevant research findings.
The compound has the molecular formula C22H28BF4N3O and a molar mass of approximately 447.3 g/mol. It is characterized by the presence of a diazonium group, which allows for various substitution reactions, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of benzenediazonium compounds, including derivatives like this compound. These compounds have shown activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| E. coli | Effective |
| Staphylococcus aureus | Moderate |
| Salmonella typhi | Effective |
| Bacillus subtilis | Weak |
The antimicrobial efficacy is attributed to the diazonium group's ability to form reactive intermediates that can disrupt cellular processes in bacteria .
Cytotoxicity and Genotoxicity
Research indicates that related benzenediazonium compounds may exhibit cytotoxic effects in mammalian cells. For instance, studies on 4-hydroxymethyl benzenediazonium compounds have demonstrated their potential to induce DNA damage and mutations in cell lines:
- In vitro studies : Indicated DNA strand breaks and mutations in Salmonella strains.
- In vivo studies : Showed tumorigenic potential in Swiss mice following repeated exposure .
Such findings suggest that while these compounds may be useful in certain applications, their safety profiles require careful evaluation.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial activity of various diazonium salts, including this compound. The compound was tested against a panel of pathogens using standard agar diffusion methods. Results indicated significant inhibition zones for both E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
Case Study 2: Toxicological Evaluation
In a toxicological assessment, the compound was administered to Swiss mice to evaluate its carcinogenic potential. The study found increased tumor incidence in treated groups compared to controls, particularly in skin and subcutaneous tissues, indicating a need for caution in its use .
Synthesis and Analytical Methods
The synthesis of this compound typically involves diazotization reactions followed by coupling with appropriate thiol derivatives. Analytical methods such as HPLC have been employed for purity assessment and quantification of this compound in various formulations .
Properties
CAS No. |
85750-32-9 |
|---|---|
Molecular Formula |
C18H20BF4N3O2S |
Molecular Weight |
429.2 g/mol |
IUPAC Name |
5-methoxy-2-(4-methylphenyl)sulfanyl-4-morpholin-4-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C18H20N3O2S.BF4/c1-13-3-5-14(6-4-13)24-18-12-16(21-7-9-23-10-8-21)17(22-2)11-15(18)20-19;2-1(3,4)5/h3-6,11-12H,7-10H2,1-2H3;/q+1;-1 |
InChI Key |
VOIGUAXCQHBXKC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)SC2=CC(=C(C=C2[N+]#N)OC)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















